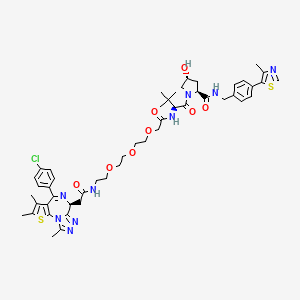
MZ 1
概要
説明
MZ1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade bromodomain-containing protein 4 (BRD4). It is a bifunctional molecule that links a ligand for von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for BRD4, facilitating the targeted degradation of BRD4. This compound has shown significant potential in cancer research due to its ability to selectively degrade BRD4 over other bromodomain proteins like BRD2 and BRD3 .
科学的研究の応用
MZ1は、科学研究、特に化学、生物学、医学、産業の分野で幅広い用途があります。
作用機序
MZ1は、ユビキチン-プロテアソームシステムを通じてBRD4の分解を誘導することでその効果を発揮します。この化合物はBRD4に結合し、VHL E3ユビキチンリガーゼを動員します。VHL E3ユビキチンリガーゼはBRD4にユビキチン化を行い、プロテアソームによる分解のための標識を付けます。 これにより、細胞からBRD4が選択的に除去され、BRD4依存性遺伝子のダウンレギュレーションと癌細胞の増殖抑制につながります .
6. 類似の化合物との比較
MZ1は、BRD2やBRD3などの他のブロモドメインタンパク質よりもBRD4に対する高い選択性においてユニークです。同様の化合物には次のようなものがあります。
dBET1: BETタンパク質を標的とする別のPROTACですが、MZ1に比べて選択性が低くなっています.
ARV-771: BETタンパク質を標的とするPROTACで、前臨床癌モデルで有効性を示しています.
JQ1をベースとするPROTAC: JQ1をブロモドメインリガンドとして使用して、さまざまなPROTACが開発されてきましたが、MZ1は、その高い選択性と効力で際立っています.
MZ1は、BRD4を選択的に分解するユニークな能力により、研究と治療の両方の用途において貴重なツールとなっています。
生化学分析
Biochemical Properties
MZ 1 plays a crucial role in biochemical reactions by inducing the degradation of BET proteins, particularly BRD4, through the ubiquitin-proteasome system . It interacts with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of BRD4, forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 . This interaction is highly selective, with this compound showing a preference for BRD4 over BRD2 and BRD3 .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines by degrading BRD4, which is a key regulator of gene expression and cell cycle progression . This compound influences cell signaling pathways, particularly those involving c-Myc, a transcription factor regulated by BRD4 . By degrading BRD4, this compound disrupts the expression of c-Myc and other oncogenes, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with BRD4 and VHL E3 ubiquitin ligase . This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome . This compound binds to the bromodomain of BRD4 with high affinity, while simultaneously binding to VHL, bringing the two proteins into close proximity and enabling the ubiquitination process . This mechanism allows for the selective degradation of BRD4, reducing its levels in the cell and disrupting its regulatory functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be both rapid and sustained . This compound induces the degradation of BRD4 within hours of treatment, with the effects lasting for several days . The stability of this compound in vitro is relatively high, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained degradation of BRD4 and prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At lower doses, this compound effectively degrades BRD4 and inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects, including weight loss and liver toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation . It interacts with the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of BRD4 . This process involves several enzymes, including E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase . The degradation of BRD4 by this compound leads to changes in metabolic flux and metabolite levels, particularly those related to cell proliferation and apoptosis .
Transport and Distribution
This compound is transported and distributed within cells through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its effects on BRD4 . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets BRD4, which is localized in the nucleus, and facilitates its degradation through the ubiquitin-proteasome system . This compound does not require specific targeting signals or post-translational modifications for its localization, as it relies on its interactions with BRD4 and VHL to exert its effects .
準備方法
合成経路と反応条件: MZ1は、パンブロモドメインおよびエクストラターミナル(BET)阻害剤JQ1を、ポリエチレングリコール(PEG)リンカーを介してVHLリガンドに結合させることで合成されます。 合成には、JQ1誘導体とVHLリガンドの調製、それに続くPEGリンカーによる結合を含む、複数のステップが含まれます .
工業的生産方法: MZ1の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、大規模な有機合成技術を採用し、高純度と高収率を保証します。 このプロセスには、通常、クロマトグラフィーなどの精製ステップが含まれ、所望の製品品質が得られます .
化学反応の分析
反応の種類: MZ1は、主にユビキチン-プロテアソームシステムによって促進される分解反応を受けます。 MZ1は、通常、酸化、還元、置換などの伝統的な化学反応には参加しません .
一般的な試薬と条件: MZ1の合成に関与する主要な試薬には、JQ1誘導体、VHLリガンド、およびPEGリンカーが含まれます。 反応は、最終生成物の安定性と活性を確保するために、制御された条件下で行われます .
生成される主要な生成物: 反応から生成される主要な生成物は、MZ1そのものであり、これはBRD4の高選択的分解剤です。 BRD4の分解は、BRD4依存性遺伝子のダウンレギュレーションにつながります .
類似化合物との比較
MZ1 is unique in its high selectivity for BRD4 over other bromodomain proteins like BRD2 and BRD3. Similar compounds include:
dBET1: Another PROTAC that targets BET proteins but with less selectivity compared to MZ1.
ARV-771: A PROTAC that targets BET proteins and has shown efficacy in preclinical cancer models.
PROTACs based on JQ1: Various PROTACs have been developed using JQ1 as the bromodomain ligand, but MZ1 stands out due to its high selectivity and potency.
MZ1’s unique ability to selectively degrade BRD4 makes it a valuable tool in both research and therapeutic applications.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37+,38+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMRJLIOCHJMQ-PYNGZGNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001022548 | |
| Record name | MZ-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001022548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1002.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


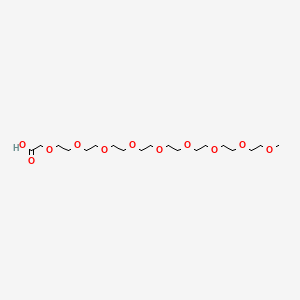
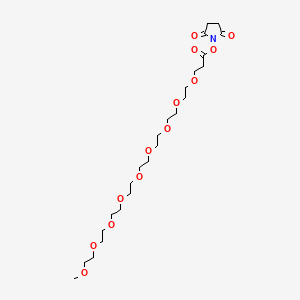
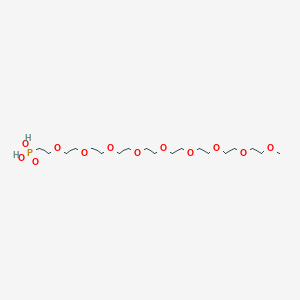




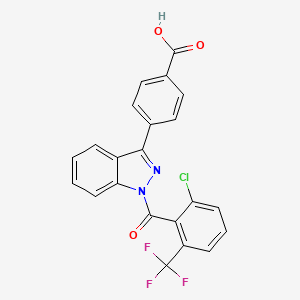
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)
